molecular formula C18H19N3O2S B2999181 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1206989-23-2

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No. B2999181
CAS RN: 1206989-23-2
M. Wt: 341.43
InChI Key: GBBQBDTYGNBDRL-UHFFFAOYSA-N
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Description

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic applications due to its unique properties.

Mechanism of Action

The mechanism of action of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is not fully understood. However, it has been suggested that this compound works by inhibiting certain enzymes and proteins that are involved in various cellular processes. Additionally, it has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as certain cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide in lab experiments is its unique properties, which make it a potential therapeutic agent for various diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic effects.

Future Directions

There are several future directions for research on 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, studies could be conducted to investigate the mechanism of action of this compound in more detail, which may lead to the development of more effective therapeutic agents. Furthermore, research could be conducted to optimize the synthesis method of this compound, which may make it more accessible for research and development purposes.
In conclusion, 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a compound that has gained significant attention in scientific research due to its unique properties and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and optimize its therapeutic effects.

Synthesis Methods

The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves a multi-step process that includes the reaction of furan-2-ylmethylamine with p-tolylisothiocyanate, followed by N-methylation with methyl acetate. This process yields the final product, 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide.

Scientific Research Applications

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-13-5-7-14(8-6-13)16-10-20-18(24-12-17(22)19-2)21(16)11-15-4-3-9-23-15/h3-10H,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBQBDTYGNBDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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